4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a thiazole ring, a piperazine moiety, and a pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with 2,4-dimethyl-1,3-thiazole-5-carbonyl chloride.
Coupling Reaction: The final step involves coupling the piperazine derivative with 5-fluoro-6-(4-methoxyphenyl)pyrimidine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the fluorine-substituted position.
Substitution: Nucleophilic substitution reactions can take place at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the pyrimidine core may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole Derivatives: Known for their antimicrobial and antifungal activities.
Piperazine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Fluoropyrimidines: Commonly used in cancer treatment due to their ability to inhibit DNA synthesis.
Uniqueness
What sets 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine apart is its unique combination of these functional groups, which may result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-13-19(30-14(2)25-13)21(28)27-10-8-26(9-11-27)20-17(22)18(23-12-24-20)15-4-6-16(29-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPJXLSHMDEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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